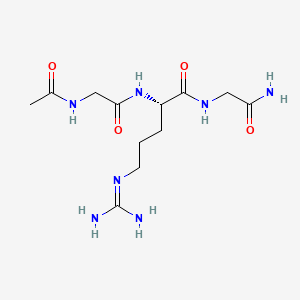

Ac-Gly-Arg-Gly-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“AC-Gly-arg-gly-NH2” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have many functions in organisms. For example, some peptides act as hormones, some as neurotransmitters, and some as natural pain relievers .

Synthesis Analysis

The synthesis of peptides like “AC-Gly-arg-gly-NH2” typically involves techniques such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step, one amino acid at a time. The process starts from the C-terminus and proceeds towards the N-terminus .

Molecular Structure Analysis

The molecular structure of a peptide like “AC-Gly-arg-gly-NH2” is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide can adopt different conformations depending on factors like pH, temperature, and solvent conditions .

Chemical Reactions Analysis

Peptides like “AC-Gly-arg-gly-NH2” can undergo various chemical reactions. For example, they can react with other molecules to form larger structures, or they can be broken down into their constituent amino acids. The exact reactions that a peptide undergoes depend on its specific sequence of amino acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide like “AC-Gly-arg-gly-NH2” are determined by its specific sequence of amino acids. For example, the peptide’s solubility, stability, and reactivity can all be influenced by the nature of its amino acids .

Wissenschaftliche Forschungsanwendungen

Hochdruck-NMR-Spektroskopie

Hochdruck-Kernmagnetresonanz (HP-NMR)-Spektroskopie: ist eine fortschrittliche Technik zur Untersuchung der konformationellen Gleichgewichte von Proteinen. Das Peptid Ac-Gly-Gly-X-Ala-NH2, wobei X eine der 20 kanonischen Aminosäuren darstellt, wird als Modell verwendet, um die chemischen Verschiebungen von Amidprotonen und -stickstoff unter variierenden Drücken zu untersuchen . Diese Anwendung ist entscheidend für das Verständnis des thermodynamischen Verhaltens und der strukturellen Veränderungen von Proteinen, die NMR-Parameter, insbesondere chemische Verschiebungen, beeinflussen können.

Antioxidative Aktivität

Peptide wie Ac-Gly-Arg-Gly-NH2 werden auf ihre potenziellen antioxidativen Eigenschaften untersucht. Antioxidative Peptide können an andere Peptide im Gefäßsystem binden, um Enzymaktivitäten zu hemmen, die zu oxidativem Stress beitragen . Diese Anwendung ist in der Lebensmittelwissenschaft, der Pharmazie und der Kosmetik von Bedeutung, wo die Kontrolle oxidativer Prozesse für die Produktstabilität und die gesundheitlichen Vorteile unerlässlich ist.

Entwicklung von Analgetika

Die Struktur von Ac-Gly-Arg-Gly-NH2 ähnelt natürlichen Peptiden, was es zu einem Kandidaten für die Entwicklung von Analgetika macht. Seine Interaktion mit Opioidrezeptoren und der anschließende Desensibilisierungsprozess sind analog zu denen endogener Peptide, was auf seine potenzielle Verwendung in der Schmerztherapie hindeutet .

Studien zum molekularen Mechanismus

Die Interaktion des Peptids mit verschiedenen zellulären Komponenten kann molekulare Mechanismen aufklären, die biologischen Prozessen zugrunde liegen. Beispielsweise kann das Verständnis, wie antioxidative Peptide Signalwege beeinflussen, Einblicke in zelluläre Abwehrmechanismen gegen oxidativen Schaden liefern .

Wirkmechanismus

Target of Action

The primary target of AC-Gly-Arg-Gly-NH2, also known as Taphalgin, is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioid peptides and opioid drugs .

Mode of Action

Taphalgin interacts with the μ-opioid receptor, triggering a series of intracellular events . The interaction is presumed to lead to the desensitization of the receptor, similar to the action of endogenous peptides . This interaction and subsequent desensitization inhibit the transmission of pain signals, thereby producing an analgesic effect .

Biochemical Pathways

The interaction of Taphalgin with the μ-opioid receptor initiates a cascade of biochemical events. The receptor’s activation inhibits adenylate cyclase, decreasing the concentration of cyclic AMP. This leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and reducing neuronal excitability. Concurrently, the activation of the receptor also closes voltage-gated calcium channels, inhibiting the release of neurotransmitters such as substance P and calcitonin gene-related peptide. These actions collectively result in analgesia .

Result of Action

Taphalgin has been shown to have a potent analgesic effect. In a tail-flick test in mice, a single subcutaneous injection of Taphalgin significantly prolonged the tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of Taphalgin at 1 mg/kg exceeded the effect of morphine hydrochloride at the same dose . The magnitude and duration of the analgesic effect increased as the dose of Taphalgin increased from 0.5 to 1.5 and 4.5 mg/kg .

Safety and Hazards

Zukünftige Richtungen

The study of peptides like “AC-Gly-arg-gly-NH2” is a rapidly evolving field, with many potential applications in areas like drug discovery, diagnostics, and biotechnology. Future research will likely focus on understanding the biological functions of these peptides, improving methods for their synthesis and characterization, and exploring their potential uses .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGGGXCZHOKQED-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B574812.png)

![1,6-Diazabicyclo[5.2.0]nonane](/img/structure/B574813.png)

![Carbamic acid, [(1R,3R)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/no-structure.png)